Nickel sulfide (Ni2S3)

Description

Overview of Nickel Sulfide (B99878) Phases and Their Significance in Materials Science

The nickel sulfide family encompasses a range of stoichiometries, each with distinct crystal structures and, consequently, different physical and chemical characteristics. wikipedia.orgtaylorandfrancis.com This diversity allows for a broad spectrum of applications, from catalysis to energy storage. ontosight.ai While millerite (NiS) is a well-known mineral, and pentlandite (B1173512) (Ni9S8) is a primary source of nickel ore, Ni2S3 stands out for its specific electrochemical and catalytic properties. wikipedia.org The various phases of nickel sulfide are of great interest to scientists due to their potential in developing new technologies. taylorandfrancis.com

The significance of these phases in materials science is rooted in their versatile electronic and structural properties. For instance, the ability of nickel sulfides to exist in multiple oxidation states and coordinate with various ligands makes them suitable for catalytic processes. ontosight.ai Furthermore, their layered structures can facilitate ion intercalation, a crucial process in battery and supercapacitor technologies. ontosight.ai The ongoing research into different nickel sulfide phases continues to reveal new possibilities for their use in advanced materials.

Research Trajectories of Ni2S3 in Emerging Technologies

The unique attributes of Ni2S3 have placed it at the forefront of research for several emerging technologies. ontosight.ai Key areas of investigation include its application as an electrode material in energy storage devices and as a catalyst in various chemical reactions. ontosight.ai

In the field of energy storage , Ni2S3 is being explored for its potential in supercapacitors and lithium-ion batteries. ontosight.ai Its high electrical conductivity and ability to undergo redox reactions are advantageous for these applications. ontosight.aimdpi.com For example, a composite of zinc oxide and Ni2S3 grown on nickel foam has demonstrated a high specific capacitance and excellent long-term stability, making it a promising candidate for supercapacitor electrodes. mdpi.com

As a catalyst , nickel sulfides, including Ni2S3, are investigated for their role in processes like the hydrogen evolution reaction (HER). ontosight.aiacs.org The development of cost-effective and efficient catalysts is crucial for producing hydrogen as a clean energy source, and Ni2S3 shows promise in this area. acs.org Research has shown that the crystalline structure of nickel sulfides is directly linked to their catalytic performance, highlighting the importance of controlled synthesis methods. acs.org

The semiconductor properties of Ni2S3 also open doors for its use in electronics , such as in the fabrication of photodetectors and field-effect transistors. ontosight.ai The ability to synthesize Ni2S3 with specific morphologies, such as nanorods, further expands its potential applications in nanoelectronics. researchgate.net

The table below provides a summary of the key research areas for Ni2S3 and the desirable properties that make it suitable for these applications.

| Research Area | Key Properties of Ni2S3 |

| Energy Storage | High electrical conductivity, Redox activity |

| Catalysis | Active sites for chemical reactions, Stability |

| Electronics | Semiconductor properties |

The continued exploration of Ni2S3 synthesis and its properties is expected to lead to significant advancements in these and other emerging technologies.

Properties

CAS No. |

12259-56-2 |

|---|---|

Molecular Formula |

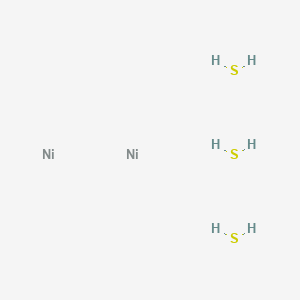

H6Ni2S3 |

Molecular Weight |

219.6 g/mol |

IUPAC Name |

nickel;sulfane |

InChI |

InChI=1S/2Ni.3H2S/h;;3*1H2 |

InChI Key |

BSTHVPGVAQKXDK-UHFFFAOYSA-N |

Canonical SMILES |

S.S.S.[Ni].[Ni] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Nickel Sulfide Ni2s3 Materials

Hydrothermal and Solvothermal Approaches for Ni₂S₃ Fabrication

Hydrothermal and solvothermal methods are widely employed for synthesizing nickel sulfide (B99878) nanostructures due to their simplicity and effectiveness in controlling the size, shape, and crystal phase of the final product. mdpi.commdpi.com These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. bohrium.comfrontiersin.org Various nickel sulfide phases, including NiS, Ni₃S₂, Ni₃S₄, and Ni₇S₆, have been successfully synthesized using these techniques by carefully selecting precursors and solvents. researchgate.netresearchgate.net For instance, nickel sulfide micro/nanostructures with petal-like, urchin-like, and sphere-like morphologies have been developed through facile hydrothermal methods. osti.govresearchgate.net Similarly, solvothermal processes have been used to create products like rhombohedral NiS rods and rhombic dodecahedron-like cubic NiS₂ crystals by using different sulfur sources and solvents. researchgate.net

Controlled precipitation is a key technique for the synthesis of nickel sulfide nanoparticles. This method, often carried out within a hydrothermal or solvothermal framework, involves the reaction of a nickel salt with a sulfur source, leading to the precipitation of the desired nickel sulfide phase. The co-precipitation method, for example, has been utilized for the synthesis of NiS nanoparticles. researchgate.net The control over nanoparticle characteristics is achieved by manipulating reaction parameters. In a facile hydrothermal route, trisodium (B8492382) citrate (B86180) has been used as a shape modifier to control the growth of β-NiS nanoparticles, while ammonia (B1221849) acts as a reducing agent to eliminate the formation of other nickel sulfide phases like α-NiS, NiS₂, and Ni₃S₂. researchgate.net The purification of nanocrystals after synthesis is also a critical step, often involving precipitation with a non-solvent like ethanol (B145695), followed by centrifugation and redispersion in a solvent like hexane (B92381) or toluene (B28343) to separate nanoparticles of different sizes. rsc.org

The morphology and crystalline phase of the resulting nickel sulfide materials are highly dependent on the reaction parameters, including precursor type and concentration, temperature, reaction time, and solvent choice. osti.govrsc.orgrsc.org

Precursor Selection and Ratio: The choice of nickel and sulfur precursors significantly directs the final product. For instance, using different N,N'-disubstituted thioureas as the sulfur source can control the phase of nickel sulfide; more reactive thioureas tend to yield sulfur-rich phases (like Ni₃S₄ and NiS), while less reactive ones produce sulfur-poor phases (like Ni₉S₈ and Ni₃S₂). rsc.orgrsc.org The molar ratio of the nickel precursor to the sulfur source is another critical factor. researchgate.netrsc.org Studies have shown that by adjusting the Ni/S raw material ratio, different phases of nickel sulfide, including cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂, can be selectively obtained. researchgate.net Similarly, using nickel bis(dithiocarbamate) complexes as single-source precursors, a growing proportion of Ni₃S₄ is observed when the precursor concentration is increased from 5 mM to 10 mM. rsc.orgnih.gov

Reaction Temperature and Time: Temperature plays a crucial role in phase determination. rsc.orgnih.gov For example, when decomposing [Ni(S₂CNⁱBu₂)₂], pure α-NiS is formed at 150 °C, but as the temperature is raised, increasing amounts of β-NiS are produced, with pure β-NiS forming at 280 °C. rsc.orgnih.gov The reaction time influences the evolution of the morphology; different structures such as petal-, urchin-, and sphere-like formations can be synthesized by tuning the reaction time. osti.gov

Solvent and Surfactants: The solvent system is also a determining factor. Morphology-controlled synthesis of Ni₃S₂ on Ni foam has been achieved by adjusting the solvent composition of ethanol and water in a hydrothermal process. nih.gov A water-dominant condition resulted in a dendrite structure, a higher ethanol content led to a flaky structure, and a 1:1 mixture produced a hierarchical cauliflower-like structure. nih.gov Surfactants like 1,2-ethylenediamine or sodium dodecyl sulfate (B86663) can also be used to control the morphology of the final product. osti.gov

The following table summarizes the influence of various reaction parameters on the synthesis of different nickel sulfide phases.

| Nickel Precursor | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Resulting Phase(s) | Morphology |

| Ni(NO₃)₂·6H₂O | S=C(NH₂)₂ | 1,2-ethylenediamine | 160-200 | 12-36 | NiS, Ni₃S₄ | Petal, Urchin, Sphere-like |

| NiCl₂·6H₂O | Elemental Sulfur | Oleylamine | 240 | 1 | Ni₃S₂ | - |

| NiCl₂·6H₂O | Elemental Sulfur | Oleylamine | 260 | 1 | Ni₇S₆ | - |

| [Ni(S₂CNⁱBu₂)₂] | - | Oleylamine | 150 | - | α-NiS | Nanoparticles |

| [Ni(S₂CNⁱBu₂)₂] | - | Oleylamine | 280 | - | β-NiS | Nanoparticles |

| Ni(CH₃COO)₂·4H₂O | Thioacetamide (B46855) (C₂H₅NS) | Water | - | 1 | α-NiS | Nanoparticles |

| NiCl₂ | Thioacetamide | Ethanol/Water (1:1) | - | - | Ni₃S₂ | Cauliflower-like |

Electrodeposition Techniques for Ni₂S₃ Thin Films and Architectures

Electrodeposition is a versatile and cost-effective method for fabricating thin films and complex architectures of metal sulfides directly onto conductive substrates. researchgate.netyoutube.com This technique offers excellent control over film thickness, morphology, and composition by manipulating electrochemical parameters such as potential, current density, and deposition time. imist.ma The process generally involves a three-electrode system where the substrate acts as the working electrode, and the metal sulfide is deposited via electrochemical reactions from an electrolyte solution containing the necessary precursors. mdpi.comresearchgate.net

Potentiostatic electrodeposition involves applying a constant potential to the working electrode to drive the deposition process. This method allows for controlled growth of the thin film, as the deposition rate is directly related to the applied potential. mdpi.com In one example of a composite material synthesis, ZnO nanosheets were first deposited on a Ni foam substrate using potentiostatic electrodeposition. mdpi.com This initial layer then served as a template with abundant active sites for the subsequent deposition of a Ni₂S₃ layer, demonstrating the utility of this technique in creating hierarchical structures. mdpi.com

Cyclic Voltammetry (CV) is another powerful electrodeposition technique where the potential of the working electrode is swept back and forth between two set values. This method provides fine control over the deposition process and the resulting material's properties. mdpi.com For the synthesis of Ni₂S₃, CV electrodeposition has been successfully employed using an electrolyte mixture containing NiCl₂ and thiourea (B124793) (CH₄N₂S). mdpi.com The amount of deposited Ni₂S₃ can be precisely adjusted by controlling the number of CV cycles. For example, as the number of cycles increases from 1 to 10, the morphology of the deposit evolves from an initial layer to well-defined nanospheres with diameters of 1.4–1.8 µm. mdpi.com Further increasing the cycles to 20 can lead to a disordered accumulation of Ni₂S₃ particles. mdpi.com This demonstrates that the number of sweep segments is a key parameter for optimizing the electrochemical characteristics of the product. mdpi.com

The table below illustrates the effect of the number of CV cycles on the morphology of Ni₂S₃ deposited on a ZnO-coated Ni foam substrate.

| Number of CV Cycles | Resulting Ni₂S₃ Morphology |

| 1 | Initial thin layer deposition |

| 5 | Increased deposition, formation of nascent nanostructures |

| 10 | Formation of nanospheres (1.4–1.8 µm diameter) |

| 20 | Disordered accumulation of particles |

The electrodeposition of metal sulfides can proceed through two primary pathways: anodic and cathodic deposition.

Anodic electrodeposition is a process where the working electrode, which is the metal to be sulfidized (e.g., copper, nickel), acts as the anode. imist.macorrosionpedia.com The metal is anodically dissolved into the electrolyte, providing the metal ions (M → Mⁿ⁺ + ne⁻). These ions then react with sulfide ions present in the solution to form a metal sulfide film that deposits onto the anode surface. rsc.org This method has been used to form copper sulfide films on a copper electrode in a solution containing sulfides. imist.ma The key advantage is that the substrate itself is the source of the metal ions, simplifying the electrolyte composition. rsc.org

Cathodic electrodeposition is a more common pathway where the substrate to be coated serves as the cathode. youtube.com Metal ions (Mⁿ⁺) present in the electrolyte are reduced and deposited onto the cathodic substrate. For metal sulfides, this typically involves the simultaneous or sequential reduction of both the metal ion and a sulfur-containing species. For example, cadmium sulfide (CdS) and zinc sulfide (ZnS) thin films have been fabricated via cathodic deposition from aqueous electrolytes containing the respective metal chlorides and sodium thiosulfate (B1220275) (Na₂S₂O₃) as the sulfur source. researchgate.net The deposition occurs at a specific cathodic deposition potential where the reduction reactions take place. researchgate.net

Green Synthesis Routes and Environmentally Benign Protocols for Ni₂S₃

The development of green synthesis routes for nickel sulfide nanoparticles is driven by the need to minimize environmental impact by reducing the use of hazardous chemicals, lowering energy consumption, and utilizing renewable resources. These methods are alternatives to conventional physical and chemical processes which can be expensive and involve toxic substances.

Plant-Mediated Synthesis: The use of plant extracts is an emerging and cost-effective approach for synthesizing metal nanoparticles. Phytochemicals found in plants, such as flavonoids, terpenoids, phenols, and alkaloids, can act as natural reducing and stabilizing agents. iaea.org This process typically involves mixing an aqueous solution of a nickel salt with a plant extract. For instance, extracts from Coriandrum sativum (coriander) leaves have been used to synthesize nickel nanoparticles, where the plant's biomolecules reduce the nickel ions and cap the resulting nanoparticles to prevent agglomeration. electrochemsci.org Similarly, Peumus boldus leaf extract has been successfully employed to produce nickel nanoparticles in a one-step, environmentally friendly process. researchgate.net While these examples focus on nickel nanoparticles, the principle can be extended to nickel sulfides by introducing a suitable sulfur source in a controlled manner.

Microorganism-Assisted Synthesis: Microorganisms like bacteria, fungi, and yeast offer another biological pathway for nanoparticle synthesis. nih.gov These organisms can produce nanoparticles either intracellularly or extracellularly through their metabolic processes. iaea.orgrsc.org For example, bacterial strains isolated from an Antarctic consortium, including Marinomonas sp. and Rhodococcus sp., have demonstrated the ability to synthesize nickel sulfide nanoparticles (NiSNPs) from a nickel sulfate precursor. researchgate.net This biosynthetic method is advantageous as it is simple, energy-efficient, and can be scaled for industrial production. researchgate.net The enzymes and proteins produced by the microorganisms play a crucial role in the reduction of metal ions and the stabilization of the nanoparticles. iaea.org

Environmentally Benign Chemical Methods: Beyond biological routes, other green chemistry protocols are being developed.

Sonochemical Synthesis: This method uses ultrasound to create acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, driving chemical reactions. It has been used to synthesize various nickel sulfide phases (including NiS and Ni₃S₄) in aqueous solutions, avoiding organic solvents and toxic precursors. nih.gov The reaction can be carried out at room temperature with short reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and uniform heating method, leading to faster reaction rates and often more uniform nanoparticle sizes. A cyclic microwave radiation approach has been used to prepare NiS nanoparticles from a nickel complex and thioacetamide (TAA) in ethylene (B1197577) glycol, demonstrating a facile and environmentally conscious route. mdpi.com

These green approaches represent a significant step towards sustainable nanotechnology, offering pathways to produce materials like Ni₂S₃ with a reduced environmental footprint.

Fabrication of Doped and Composite Ni₂S₃ Structures

To enhance the intrinsic properties of Ni₂S₃ for specific applications, researchers are actively developing methods to create doped and composite materials. Doping with heteroatoms can modify the electronic structure and catalytic activity, while forming composites with other functional materials can create synergistic effects.

Heteroatom Doping Strategies in Ni₂S₃ Systems (e.g., Mo-doping, Co-doping, P-doping)

Doping nickel sulfides with other elements is a key strategy to tune their electronic properties and enhance their performance, particularly in electrocatalysis.

Molybdenum (Mo) Doping: Mo-doping has been shown to improve the electrocatalytic activity of nickel sulfides for reactions like the hydrogen evolution reaction (HER). Mo can be incorporated into the nickel sulfide lattice via methods like hydrothermal synthesis or two-step electrodeposition. electrochemsci.orgjecst.org For example, Mo-doped nickel sulfide on nickel foam (Mo-Ni₃S₂/NF) has been synthesized by first electrodepositing nickel and molybdenum, followed by a hydrothermal sulfurization step. electrochemsci.org The doping of Mo into the NiS structure can expand the lattice and modify the electronic environment, leading to improved conductivity and catalytic performance. jecst.org

Cobalt (Co) Doping: Cobalt is frequently used as a dopant to boost the electrochemical properties of nickel sulfides. Co-doping can be achieved through hydrothermal processes or electrodeposition. rsc.orgresearchgate.netbohrium.com For instance, cobalt and sulfur have been co-doped into nickel electrocatalysts on nickel foam, demonstrating that the presence of Co can increase reactive sites and enhance charge transfer capacity. bohrium.com In another study, cobalt was doped into NiS₂, which modified the electronic environment and significantly enhanced supercapacitor performance. researchgate.net These strategies suggest that Co-doping in Ni₂S₃ could similarly improve its energy storage capabilities.

Phosphorus (P) Doping: Phosphorus has emerged as an effective non-metal dopant. P-doped nickel sulfides (e.g., P-Ni₃S₂) have been prepared via a one-step hydrothermal method on nickel foam. researchgate.net The phosphorus doping was found to enhance electrocatalytic activities for both oxygen and hydrogen evolution reactions without significantly altering the material's morphology. researchgate.net In other systems, P-doping has been shown to modify the d-band center of Ni atoms, which is beneficial for reaction kinetics. nih.gov Interestingly, unintentional phosphorus doping has been observed during the synthesis of nickel nanoparticles when using phosphorus-containing ligands like tri-n-octylphosphine (TOP), highlighting the importance of careful precursor selection. nih.govtherobinsongroup.org

Table 1: Research Findings on Heteroatom Doping in Nickel Sulfide Systems

| Dopant | Nickel Sulfide System | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Molybdenum (Mo) | Mo-Ni₃S₂/NF | Two-step Electrodeposition & Hydrothermal | Lower overpotential for Oxygen Evolution Reaction (OER). | electrochemsci.org |

| Molybdenum (Mo) | Mo-doped NiS | Solvothermal | Mo doping expands the lattice and is effectively incorporated into the NiS structure. | jecst.org |

| Cobalt (Co) & Sulfur (S) | Co and S co-doped Ni | Electrodeposition | Boosted Hydrogen Evolution Reaction (HER) activity; Co and S increase reactive sites and charge transfer. | bohrium.com |

| Cobalt (Co) | Co-doped NiS₂ | Hydrothermal | Enhanced supercapacitor performance by modifying the electronic environment. | researchgate.net |

| Phosphorus (P) | P-doped Ni₃S₂/NF | Hydrothermal | Enhanced electrocatalytic activities for OER and HER. | researchgate.net |

In-situ Growth of Ni₂S₃ within Hybrid Architectures (e.g., ZnO/Ni₂S₃, Ni₂S₃@NiFe LDH)

Growing Ni₂S₃ directly within or onto other nanostructured materials creates hybrid architectures with unique synergistic properties, combining the functionalities of each component.

ZnO/Ni₂S₃ Composites: Zinc oxide (ZnO) nanostructures can serve as a scaffold for the growth of other materials. A ZnO/Ni₂S₃ composite has been synthesized directly on nickel foam using a two-step electrodeposition process. nih.gov First, ZnO nanosheets are grown via potentiostatic deposition. These sheets then act as a backbone with abundant active sites for the subsequent cyclic voltammetric electrodeposition of Ni₂S₃. researchgate.netnih.gov This in-situ method creates an intimate interface between the two materials, which improves electrical conductivity and enhances electrochemical energy storage properties compared to pure Ni₂S₃. nih.gov

Ni₂S₃@NiFe LDH Composites: Nickel-iron layered double hydroxides (NiFe-LDH) are highly effective electrocatalysts. Creating a composite where Ni₂S₃ is grown on NiFe-LDH can combine the high catalytic activity of the LDH with the electrochemical properties of the sulfide. The synthesis can be conceptualized as a multi-step process. First, NiFe-LDH nanostructures are grown on a substrate, often through electrodeposition or hydrothermal methods. iaea.org Subsequently, a nickel sulfide layer can be formed on the surface of the LDH through a process like hydrothermal sulfidation, where a sulfur source (e.g., thiourea or sodium sulfide) reacts with the nickel in the LDH structure. This in-situ growth ensures a strong coupling and efficient charge transfer between the NiFe-LDH core and the Ni₂S₃ shell, which is highly desirable for creating advanced electrodes for supercapacitors and electrocatalysis.

Table 2: Research Findings on In-situ Growth of Ni₂S₃ Hybrid Architectures

| Hybrid Architecture | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| ZnO/Ni₂S₃ on Ni Foam | Two-step Electrodeposition (Potentiostatic & Cyclic Voltammetric) | ZnO provides a backbone for Ni₂S₃ growth, enhancing electrical conductivity and specific capacitance. | researchgate.netnih.gov |

| Ni₂S₃@NiFe LDH (Conceptual) | Hydrothermal synthesis of LDH followed by in-situ sulfidation | Combines the high catalytic activity of NiFe-LDH with the electrochemical properties of nickel sulfide. | iaea.org |

Sophisticated Characterization Techniques for Ni2s3 Nanostructures and Composites

Spectroscopic Analysis of Ni₂S₃ Electronic and Chemical States

Spectroscopic techniques are indispensable for probing the electronic and chemical nature of Ni₂S₃. They offer information on elemental composition, oxidation states, and electronic transitions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uark.eduresearchgate.net When analyzing Ni₂S₃, XPS provides crucial information about the oxidation states of both nickel and sulfur on the material's surface, which is typically the most reactive region. uark.edu

In the high-resolution Ni 2p spectrum of nickel sulfides, the binding energies help to distinguish between different oxidation states such as Ni²⁺ and Ni³⁺. For instance, in some nickel sulfide (B99878) systems, peaks at approximately 853.9 eV and 855.4 eV have been assigned to Ni²⁺ and Ni³⁺, respectively. researchgate.net The presence of strong satellite peaks is also a characteristic feature of Ni²⁺. researchgate.net The analysis of these peaks is complex due to phenomena like multiplet splitting and shake-up satellites, which can complicate the precise quantification of each chemical state. researchgate.net

Similarly, the S 2p spectrum provides information on the sulfur species. The S 2p spectrum typically shows a doublet corresponding to S 2p₃/₂ and S 2p₁/₂. Peaks around 162-163 eV are often attributed to S²⁻ in a sulfide environment. acs.orgresearchgate.net The precise positions and shapes of these Ni 2p and S 2p peaks can confirm the presence of the Ni₂S₃ phase and detect any surface oxidation or other species. surfacesciencewestern.com

Table 1: Representative XPS Binding Energies for Nickel and Sulfur Species

| Element | Orbital | Binding Energy (eV) | Assigned Species |

| Nickel | Ni 2p₃/₂ | ~854.6 - 855.4 | Ni²⁺ / Ni³⁺ |

| Nickel | Ni 2p₁/₂ | ~871.8 - 873.5 | Ni²⁺ / Ni³⁺ |

| Nickel | Satellites | ~861 / ~879 | Shake-up Satellites |

| Sulfur | S 2p₃/₂ | ~162.5 | S²⁻ |

| Sulfur | S 2p₁/₂ | ~163.7 | S²⁻ |

| Note: Exact binding energies can shift based on the specific chemical environment and instrument calibration. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. researchgate.net For Ni₂S₃, FT-IR analysis is primarily used to identify the characteristic vibrational modes of the chemical bonds present in the material, particularly the Ni-S bond.

The FT-IR spectrum of nickel sulfides typically displays specific absorption bands in the far-infrared region. A sharp peak observed around 629 cm⁻¹ can be attributed to the symmetrical stretching vibration of the Ni-S bond, confirming the formation of the nickel sulfide compound. researchgate.net Other characteristic bands related to sulfides may appear at different wavenumbers, such as around 1095 cm⁻¹ (asymmetric stretch) and 671 cm⁻¹ (stretching modes). researchgate.net In addition to the primary Ni-S vibrations, FT-IR can also detect the presence of other functional groups, such as hydroxyl groups (O-H) from adsorbed water, which typically show broad bands in the 3100-3400 cm⁻¹ region. researchgate.netresearchgate.net The presence and position of these peaks provide evidence for the successful synthesis of Ni₂S₃ and can indicate the purity of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths. illinois.edu For semiconductor materials like Ni₂S₃, this technique is crucial for investigating electronic transitions and estimating the optical band gap (E_g). The absorption of UV or visible light excites electrons from the valence band to the conduction band. libretexts.org

The optical band gap of Ni₂S₃ can be determined from the absorption spectrum using a Tauc plot. youtube.comresearchgate.net This method involves plotting (αhν)ⁿ against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the photon frequency, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). youtube.comyoutube.com By extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0), the value of the optical band gap can be estimated. youtube.comyoutube.com Studies on various nickel sulfide nanostructures have reported band gap values that can vary, for example, between 2.79 eV and 3.56 eV, depending on factors like particle size and synthesis temperature. researchgate.net The absorption edge and the calculated band gap are key parameters that influence the material's performance in photocatalytic and optoelectronic applications.

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgnanoscience.com It is often integrated with electron microscopy techniques like SEM. nanoscience.com EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. carleton.eduucr.edu Each element has a unique atomic structure and therefore a unique set of peaks in its X-ray spectrum, allowing for the identification of the elements present. wikipedia.org

For Ni₂S₃ composites, EDS is an invaluable tool for confirming the presence of nickel and sulfur and for determining their relative atomic percentages to verify the stoichiometry. rockymountainlabs.com The technique can also identify the elemental composition of other components in a composite material. rockymountainlabs.com Furthermore, EDS can be used to create elemental maps, which show the spatial distribution of different elements within the sample. nanoscience.comrockymountainlabs.com This mapping capability is particularly useful for analyzing the homogeneity of Ni₂S₃ nanostructures and ensuring a uniform distribution within a composite matrix. researchgate.netresearchgate.net Quantitative analysis can provide the weight and atomic percentages of the elements detected, which is crucial for quality control and for understanding the structure-property relationships in Ni₂S₃-based materials. nanoscience.comrockymountainlabs.com

Table 2: Example of Quantitative EDS Data for a Nickel Sulfide Sample

| Element | Weight % | Atomic % |

| Nickel (Ni) | 64.95 | 39.88 |

| Sulfur (S) | 35.05 | 60.12 |

| Note: The data is illustrative and actual values will vary depending on the specific sample and measurement conditions. |

Microscopic and Morphological Characterization of Ni₂S₃ Architectures

Microscopy techniques are fundamental for visualizing the physical form and structure of Ni₂S₃ at the nanoscale.

Field-Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed information about its topography and morphology. vaccoat.comzeiss.com Compared to conventional SEM, FE-SEM utilizes a field-emission gun that produces a smaller, more coherent electron beam, resulting in significantly better spatial resolution (down to 1.5 nanometers or less) and clearer images, especially at high magnifications and low accelerating voltages. vaccoat.comphotometrics.netyoutube.com

FE-SEM is extensively used to study the architecture of Ni₂S₃ nanostructures. It allows for the direct visualization of various morphologies, such as nanoparticles, nanosheets, nanorods, or more complex hierarchical structures like cauliflower-like assemblies. researchgate.netresearchgate.net The images obtained can reveal critical information about particle size, size distribution, shape, and surface texture. nih.gov This morphological information is vital as the physical structure of the nanostructured material directly influences its surface area, reactivity, and ultimately its performance in applications like catalysis and energy storage. The ability to operate at low voltages also reduces sample charging and damage, which is beneficial for delicate nanostructures. photometrics.netnih.gov

Transmission Electron Microscopy (TEM) for Nanocrystal Structure and Phase Identification of Ni2S3

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale features of Ni2S3. omicsonline.org It provides high-resolution imaging that allows for direct visualization of the size, shape, and morphology of nanoparticles. omicsonline.org For Ni2S3 nanostructures, TEM analysis is crucial for confirming the formation of desired morphologies, such as nanoparticles, nanotubes, or nanosheets, which are known to significantly influence their electrochemical properties. researchgate.netacademie-sciences.fr

High-resolution TEM (HRTEM) further enables the observation of the crystalline nature of Ni2S3 at the atomic level. omicsonline.org By visualizing the lattice fringes, researchers can determine the interplanar spacing, which is characteristic of a specific crystal phase. This is particularly important for the nickel sulfide system, where various stoichiometries and crystal structures (e.g., NiS, NiS2, Ni3S2, Ni3S4) can coexist. academie-sciences.frresearchgate.net For instance, TEM has been used to confirm the multicrystal nature of quasi-spherical nickel sulfide particles, which are composed of numerous smaller ultrasmall particles. researchgate.net

Selected Area Electron Diffraction (SAED) is a powerful feature of TEM that provides crystallographic information from a localized area of the sample. researchgate.net The diffraction pattern obtained from a Ni2S3 nanocrystal or an agglomerate of nanocrystals can be indexed to determine the crystal structure and phase. This method is instrumental in distinguishing between different nickel sulfide phases and confirming the phase purity of the synthesized material. researchgate.net The combination of real-space imaging from TEM and reciprocal-space information from SAED makes it a comprehensive tool for structural and phase analysis of Ni2S3 nanocrystals. stefsmeets.nlnih.govibs.re.kr

Atomic Force Microscopy (AFM) for Surface Topography and Nanocluster Analysis of Ni2S3

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique utilized to investigate the surface topography of Ni2S3 nanostructures and composites at the nanometer scale. nih.gov It operates by scanning a sharp probe over the sample surface, providing a three-dimensional topographical map. nist.gov This analysis is critical for understanding the surface roughness and morphology, which are key factors influencing the performance of Ni2S3 in applications like supercapacitors and sensors. nist.gov

AFM can quantitatively measure surface roughness parameters, which can be correlated with the material's electrochemical activity. A higher surface area and specific topographical features can enhance electrolyte-electrode interaction, leading to improved capacitive performance. nist.gov For Ni2S3 composites, AFM can be used to analyze the distribution and morphology of nanoclusters on a substrate, providing insights into the homogeneity and quality of the composite material. ugm.ac.id

Beyond imaging, AFM can also probe the nanomechanical properties of materials, such as hardness and elasticity. omicsonline.orgyoutube.com While not its primary use for Ni2S3 characterization in the provided context, this capability can offer additional information about the mechanical stability of the electrode material. The versatility of AFM allows for analysis in various environments, including liquid, which is particularly relevant for studying the electrode-electrolyte interface in electrochemical systems. youtube.com

Diffraction Studies for Ni2S3 Crystalline Structure and Phase Purity

Diffraction techniques are fundamental for the unambiguous determination of the crystalline structure and phase composition of Ni2S3 materials.

X-ray Diffraction (XRD) for Crystal Structure and Phase Identification of Ni2S3

X-ray Diffraction (XRD) is a primary and essential technique for analyzing the crystal structure and phase purity of synthesized Ni2S3 materials. youtube.com The technique is based on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. youtube.com By comparing the positions and intensities of the diffraction peaks with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the specific phase of nickel sulfide can be identified. researchgate.net

XRD is crucial for confirming the successful synthesis of the desired Ni2S3 phase and for identifying any impurities or other nickel sulfide phases that may be present. academie-sciences.frresearchgate.net For example, XRD patterns can clearly distinguish between Ni3S2, NiS, and NiS2 phases. researchgate.net The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the material; broad peaks often indicate small crystallite size or an amorphous nature. researchgate.net

Quantitative phase analysis can also be performed using XRD, allowing for the determination of the relative amounts of different phases in a mixture. youtube.com This is particularly useful for composite materials or when studying phase transformations. The lattice parameters of the Ni2S3 crystal structure can be precisely calculated from the diffraction data, which can reveal information about strain or doping within the crystal lattice. acs.orgyoutube.com

Electrochemical Characterization Methods for Ni2S3 Performance Evaluation

A suite of electrochemical techniques is employed to assess the performance of Ni2S3 as an electrode material, particularly for energy storage applications like supercapacitors.

Cyclic Voltammetry (CV) for Redox Behavior and Capacitive Properties of Ni2S3 Electrodes

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used extensively to investigate the redox behavior and capacitive properties of Ni2S3 electrodes. colostate.edu In a CV experiment, the potential of the working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. colostate.edu The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the electrochemical reactions occurring at the electrode surface.

For Ni2S3 electrodes, the CV curves typically exhibit distinct redox peaks, which are characteristic of Faradaic reactions involving the nickel ions (e.g., Ni²⁺/Ni³⁺). usu.edu The shape of the CV curve indicates the nature of the charge storage mechanism. Rectangular-shaped CVs are typical for electric double-layer capacitors (EDLCs), whereas the presence of redox peaks signifies pseudocapacitive behavior, which is dominant in materials like Ni2S3. nih.gov The area enclosed by the CV curve is proportional to the stored charge, and thus the specific capacitance can be estimated from it. researchgate.net By varying the scan rate, it is possible to study the kinetics of the redox reactions and assess the rate capability of the electrode. colostate.eduresearchgate.net

Galvanostatic Charge-Discharge (GCD) for Capacitance and Energy Density of Ni2S3 Materials

Galvanostatic Charge-Discharge (GCD) is a fundamental technique for evaluating the practical performance of Ni2S3-based supercapacitors. researchgate.net In a GCD test, the electrode is repeatedly charged and discharged at a constant current between a defined potential window. researchgate.net The resulting voltage-time profiles provide direct information about the specific capacitance, energy density, and power density of the material. youtube.com

The specific capacitance (Csp) can be calculated from the discharge curve using the formula: Csp = (I × Δt) / (m × ΔV), where I is the constant discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window (excluding the IR drop). youtube.com The nearly triangular and symmetric shape of the GCD curves is indicative of good capacitive behavior and high coulombic efficiency. nih.gov

Data Tables

Table 1: Electrochemical Performance of NiS-based Electrodes

| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |

|---|---|---|---|---|---|

| MoS₂/NiS yolk-shell microspheres | - | - | 49 | 399,000 | 98% after 5000 cycles |

| NiS (hydrothermal method) | 1122.7 | 1 | - | - | 97.8% after 1000 cycles |

| NiS-NF (nanosheet) | 2.64 F/cm² | - | - | - | 90% after 2000 cycles |

| Ni₃S₂/NF | 255.3 mAh/g | 3 | - | - | 72.17% after 5000 cycles |

| NC-MTS/NF | 2115 | 2 | 60.56 | 699.89 | 92% after 3000 cycles |

Data sourced from multiple studies for comparative purposes. nih.govnih.govmdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics in Ni2S3 Systems

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the complex electrochemical processes occurring at the interface between an electrode material and an electrolyte. gamry.comjecst.org By applying a small amplitude sinusoidal AC voltage and measuring the resulting current response over a wide range of frequencies, EIS can deconstruct and quantify various resistive and capacitive elements within an electrochemical system. ni.comgamry.com This method is particularly valuable for studying the charge transfer kinetics of nickel sulfide (Ni2S3) nanostructures and their composites, providing critical insights into their performance in applications such as electrocatalysis and energy storage. acs.orgmdpi.com

The primary output of an EIS measurement is a complex impedance spectrum, which is typically visualized as a Nyquist plot (plotting the imaginary part of impedance versus the real part) or a Bode plot. ni.comgamry.com For many electrochemical systems, including those with Ni2S3, the Nyquist plot often displays a semicircle at high to medium frequencies followed by a straight line at low frequencies. gamry.comresearchgate.net The high-frequency region provides information about the solution resistance, the semicircle relates to the charge transfer process at the electrode-electrolyte interface, and the low-frequency line is associated with mass transport (diffusion) processes. jecst.orgmdpi.com

To extract quantitative data from these plots, the impedance spectrum is fitted to an equivalent electrical circuit (EEC) model. gamry.comresearchgate.net Each component in the circuit corresponds to a specific electrochemical phenomenon. gamry.com A common model used for this purpose is the Randles equivalent circuit. gamry.com

The key parameters derived from fitting the EIS data to an EEC model include:

Solution Resistance (Rs): Represents the bulk resistance of the electrolyte. It is determined from the high-frequency intercept of the Nyquist plot with the real axis. gamry.comresearchgate.net

Charge Transfer Resistance (Rct): This is a crucial parameter for evaluating reaction kinetics. It represents the resistance to the transfer of electrons across the electrode/electrolyte interface. ni.commdpi.com A smaller Rct value signifies faster charge transfer kinetics and, consequently, superior performance of the electrocatalytic material. researchgate.net In the Nyquist plot, the diameter of the semicircle corresponds to the Rct. gamry.comresearchgate.net

Double-Layer Capacitance (Cdl) or Constant Phase Element (CPE): The double-layer capacitance arises from the charge separation at the interface. gamry.com Often, due to surface roughness or non-uniform reaction rates, an ideal capacitor is replaced by a Constant Phase Element (CPE) in the model for a more accurate fit. researchgate.net

Detailed Research Findings

Research on Ni2S3 and its composites frequently employs EIS to evaluate and compare their electrochemical activity. For instance, in studies of catalysts for reactions like the nitrate (B79036) reduction reaction (NO3RR), EIS is used to probe the efficiency of electron transfer.

A study on nickel-doped tungsten disulfide (Ni-WS2) catalysts, where Ni2S3 species were identified, utilized EIS to analyze the kinetics. acs.org The Nyquist plots were fitted to an equivalent circuit model to determine the charge-transfer resistance (Rct). The results indicated that the Ni-WS2 catalyst possessed a significantly lower Rct compared to the undoped material, confirming that the introduction of nickel species enhanced the charge transfer rate, thereby improving catalytic performance. acs.org

The table below presents representative data from EIS analysis on Ni-based electrocatalysts, illustrating how charge transfer resistance is used as a metric for performance. A lower Rct value is indicative of more favorable charge transfer kinetics.

| Material | Electrolyte | Charge Transfer Resistance (Rct) in Ω | Reference |

|---|---|---|---|

| Ni-WS2 | 0.1 M Na2SO4 + 0.1 M NO3- | 14.8 | acs.org |

| Pristine WS2 | 0.1 M Na2SO4 + 0.1 M NO3- | 152.4 | acs.org |

| NiS2 Nanocubes | 3.0 M KOH | 1.5 | researchgate.net |

| Bare Ni-foam | Not Specified | 68.4 | researchgate.net |

As shown in the data, the modification of materials with nickel sulfides often leads to a dramatic decrease in charge transfer resistance, highlighting their role in accelerating electrochemical reaction kinetics. acs.org The lower Rct value for NiS2 nanocubes compared to the bare nickel foam also demonstrates the intrinsic catalytic advantage of the nickel sulfide material. researchgate.net Therefore, EIS is an indispensable tool for the rational design and characterization of advanced Ni2S3-based nanostructures and composites for various electrochemical applications.

Theoretical and Computational Investigations of Nickel Sulfide Ni2s3

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms involving Ni₂S₃

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the chemical and physical properties of materials like Ni₂S₃.

Modeling of Interfacial Interactions in Ni₂S₃-based Heterostructures

The formation of heterostructures by combining different 2D materials through van der Waals (vdW) interactions can lead to novel interfacial, optical, and electronic properties. nih.gov DFT calculations are essential for studying the structural and electronic properties of such heterostructures. mdpi.com For instance, in studies of heterostructures like NiS–Ni₂P, DFT has shown that charge transfer can occur between the different phases, which can enhance conductivity and catalytic activity. rsc.org In the case of Ni-WS₂ heterostructures, DFT calculations have revealed that electron accumulation tends to occur around the nickel atoms, indicating electron transfer from tungsten to nickel due to metal-support interactions (MSI). acs.org This charge redistribution and the resulting strong coupling are confirmed by the shortening of the Ni-S bond lengths compared to the NiS standard. acs.org

While specific DFT studies on Ni₂S₃-based heterostructures are not widely available, the principles learned from similar systems can be applied. For a hypothetical Ni₂S₃ heterostructure, DFT could be used to model the interface and predict how charge transfer and interfacial bonding would alter its electronic properties. This is critical for designing novel materials for electronic and catalytic applications. The stability of such hybrid systems can also be assessed by calculating the binding energies between the layers. For example, studies on MXene/graphene heterostructures have shown enhanced stability against delamination, even in the presence of water molecules, due to strong interlayer interactions. mdpi.com

Computational Prediction of Catalytic Active Sites and Adsorption Energies in Ni₂S₃ Systems

DFT calculations are a key tool for identifying catalytic active sites and determining the adsorption energies of reactants, intermediates, and products on a catalyst's surface. This information is vital for understanding reaction mechanisms and designing more efficient catalysts. For example, in the context of the hydrogen evolution reaction (HER), DFT has been used to study the electronic structure and intrinsic activity of Ni₃S₂. By creating sulfur vacancies, the electron densities of the Ni sites can be increased, leading to optimized hydrogen adsorption energy and accelerated water dissociation. rsc.org

In studies of Ni-based catalysts for dry reforming of methane, DFT has been employed to understand the reaction mechanism, coke formation, and the effect of metal-support interactions. researchgate.net For CO₂ methanation, DFT studies have shown that both the nickel surface and the Ni-Al₂O₃ interface can activate CO₂, whereas the NiAl₂O₄ surface cannot. While direct DFT studies on the catalytic active sites of Ni₂S₃ are limited, it is expected that both Ni and S sites would play a role in catalytic processes. DFT could be used to calculate the Gibbs free energy of adsorption (ΔG) for various reaction intermediates on different sites of the Ni₂S₃ surface to identify the most favorable reaction pathways.

The table below illustrates typical adsorption energies for CO₂ on different sites of a catalyst, a type of data that can be generated using DFT.

| Adsorbate | Adsorption Site | Adsorption Energy (eV) |

| CO₂ | Ni-top | -0.5 |

| CO₂ | S-top | -0.3 |

| CO₂ | Ni-bridge | -0.7 |

Note: This table is illustrative and not based on actual experimental data for Ni₂S₃.

Studies on Electronic Structure Optimization through Doping and Defects in Ni₂S₃

Doping with other elements or introducing defects are common strategies to tailor the electronic structure and, consequently, the properties of materials. DFT calculations are invaluable for predicting the effects of such modifications. For instance, doping In₂S₃ thin films with nickel has been shown to decrease the direct band gap from 2.33 eV to 1.61 eV. scispace.com This change is attributed to the introduction of shallow donor levels by the Ni impurities. scispace.com

In another study, Ni doping in FeS surfaces was investigated using DFT. The results indicated that Ni doping leads to a deactivation and partial desorption of CO₂ molecules from the surface. mdpi.com This was attributed to a downward shift in the d-band center of the doped surface, which reduces the binding energies of the adsorbed CO₂. mdpi.com DFT calculations on Ni-doped Cu(100) surfaces have also been used to study the selectivity of CO reduction, showing how doping can alter the energy barriers for different reaction pathways. researchgate.net

For Ni₂S₃, DFT could be used to screen potential dopants and predict their effect on the electronic band structure, conductivity, and catalytic activity. By calculating the formation energies of different defects, such as sulfur vacancies, it is possible to determine their stability and their impact on the material's properties. For example, in Ni₃S₂, DFT calculations have shown that sulfur vacancies can optimize the hydrogen adsorption energy on Ni sites, thereby enhancing HER activity. rsc.org

Molecular Dynamics Simulations for Structural Dynamics and Stability of Ni₂S₃

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the structural dynamics, stability, and phase transitions of materials. MD simulations can provide insights into processes like sintering, deposition, and structural transformations under different conditions. mdpi.comresearchgate.netyoutube.com

For Ni₂S₃, MD simulations could be employed to study its thermal stability, melting behavior, and interactions with other materials at an atomic scale. By simulating the system at different temperatures and pressures, one could predict structural changes and the onset of any phase transitions. This information would be valuable for applications where Ni₂S₃ is subjected to varying environmental conditions.

Correlation of Theoretical Predictions with Experimental Observations in Ni₂S₃ Systems

A critical aspect of computational materials science is the validation of theoretical predictions with experimental results. This synergy between theory and experiment accelerates the understanding and development of new materials. For Ni₂S₃, while theoretical studies are sparse, experimental data can provide a benchmark for future computational work.

One key experimental technique is X-ray Absorption Spectroscopy (XAS), which provides information about the local electronic structure and coordination environment of atoms. In a study of Ni-WS₂ catalysts, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) were used to characterize the material. acs.org The Fourier transform EXAFS spectra provided data for Ni foil, NiS, and Ni₂S₃ as reference materials. acs.org The main peak for Ni₂S₃ in the FT-EXAFS spectrum corresponds to Ni-S coordination, and its position and intensity can be directly compared with theoretical spectra generated from DFT calculations of the Ni₂S₃ crystal structure.

The table below shows a comparison of the main peak position in the FT-EXAFS spectra for different nickel-containing materials.

| Material | Main Peak Position (Å) | Corresponding Bond |

| Ni foil | 2.18 | Ni-Ni |

| NiS | ~1.8 | Ni-S |

| Ni-WS₂ | 1.61 | Ni-S |

| Ni₂S₃ | (Reference data available in specialized literature) | Ni-S |

Data for Ni foil, NiS, and Ni-WS₂ are from a study on Ni-WS₂ catalysts. acs.org The peak position for Ni₂S₃ would be available from the same study's supplementary information or similar experimental work and would serve as a crucial validation point for theoretical models.

Furthermore, DFT calculations of electronic properties, such as the density of states, can be correlated with experimental techniques like X-ray Photoelectron Spectroscopy (XPS). For example, in the Ni-WS₂ system, a positive shift in the W 4f binding energy observed in XPS was consistent with DFT calculations showing electron donation from W to Ni. acs.org Similarly, any theoretical predictions on the effects of doping or defects in Ni₂S₃ would need to be validated by experimental characterization of the synthesized materials. For instance, a predicted change in the band gap due to doping could be verified using UV-Vis spectroscopy. scispace.com The agreement between theoretical calculations and experimental data for materials like Ni provides confidence in the computational methods used. aps.org

Applications of Nickel Sulfide Ni2s3 in Energy Conversion and Storage Systems

Electrochemical Energy Storage Applications of Ni2S3

The unique electronic and structural characteristics of Ni2S3 make it a promising candidate for next-generation energy storage technologies. ontosight.ai It is being explored as an active material for both supercapacitors and advanced battery systems. ontosight.ai

Ni2S3 is investigated as a pseudocapacitive electrode material due to its high theoretical specific capacitance and excellent redox activity. ontosight.aiscribd.com Supercapacitors, also known as electrochemical capacitors, store energy through either electrical double-layer capacitance (EDLC) or pseudocapacitance. researchgate.net Pseudocapacitors, which utilize materials like Ni2S3, store charge through rapid and reversible Faradaic reactions at the electrode surface, offering higher energy density and specific capacitance compared to EDLCs. nih.gov

The design of high-performance electrodes using Ni2S3 often involves creating composite materials to enhance conductivity and stability. For instance, a composite of Ni2S3 grown on a ZnO array on nickel foam has been shown to exhibit a high specific capacitance. researchgate.net The ZnO array provides a large surface area for the growth of Ni2S3 and the core/shell structure enhances stability and charge transport. researchgate.net Another approach involves the creation of hybrid structures, such as Ni3S2/TiN@Co-MOF/NF, where the introduction of Ni3S2 and TiN into a Co-based metal-organic framework significantly improves specific capacitance and conductivity. mdpi.com

The development of binder-free electrodes is another key design strategy. A novel binder-free electrode composed of a vertically aligned carbon nanotube (VCN) terminated by a nanosized single-crystal metallic Ni grain, covered by a nickel nitride (Ni3N) interlayer and topped by trinickel disulfide (Ni3S2), has demonstrated ultra-high specific capacity and outstanding rate capability. nih.gov This hierarchical, broccoli-like morphology provides excellent structural stability and facilitates efficient charge storage. nih.gov

Researchers have achieved significant enhancements in both specific capacitance and cycling stability of Ni2S3-based supercapacitors through various strategies. A composite electrode of Ni3S2 and CoS on nickel foam demonstrated a specific capacitance of 4.73 F cm⁻² at a current density of 1 mA cm⁻². researchgate.net An asymmetric supercapacitor (ASC) using a Ni3S2/TiN@Co-MOF/NF composite as the positive electrode and activated carbon as the negative electrode exhibited a high energy density of 97.8 W h kg⁻¹ and a power density of 801.8 W kg⁻¹, with 88.3% capacitance retention after 5000 cycles. mdpi.com

Furthermore, a hybrid supercapacitor fabricated with a Ni3S2/d-Ti3C2/NF composite as the positive electrode and activated carbon as the negative electrode delivered a maximum energy density of 23.6 W h kg⁻¹ and a power density of 4004.4 W kg⁻¹. researchgate.net The cycling stability of supercapacitors is a critical factor for practical applications. While some materials show high initial capacitance, they can suffer from rapid degradation. nih.gov However, strategies like creating composite materials and optimizing electrode architecture have led to significant improvements in the long-term performance of Ni2S3-based supercapacitors. nih.govresearchgate.netrsc.org For example, a GO@PANI nanocomposite retained over 118.6% of its initial capacitance after 10,000 cycles, indicating excellent structural stability. nih.gov

Table 1: Performance of Ni2S3-based Supercapacitor Electrodes

| Electrode Material | Specific Capacitance | Cycling Stability | Reference |

| ZnO/Ni2S3 composite | High specific capacitance | Good stability | researchgate.net |

| Ni3S2/TiN@Co-MOF/NF | 2648.8 F g⁻¹ at 1 A g⁻¹ | 88.3% retention after 5000 cycles | mdpi.com |

| Ni3S2/CoS composite | 4.73 F cm⁻² at 1 mA cm⁻² | 63.4% retention from 1 to 20 mA cm⁻² | researchgate.net |

| Ni3S2/d-Ti3C2/NF | 23.6 W h kg⁻¹ energy density | Good rate capability | researchgate.net |

| NiS-4h | 3761 F/g at 10 mV/s | Long-term stability | escholarship.org |

The nanostructure and morphology of Ni2S3 play a crucial role in its charge storage capabilities. The synthesis method directly influences the material's crystal structure, particle size, and surface area, which in turn affect its electrochemical performance. ontosight.ai Different morphologies, such as nanospheres, nanorods, and hierarchical structures, have been explored to maximize the electrochemically active surface area and facilitate ion diffusion. researchgate.netifmo.ru

For instance, pompon-like β-NiS nanostructures provide extra conductive paths, enhance electron transport, and offer a large active surface area with more Faradaic sites, leading to improved diffusion rates during redox processes. researchgate.net Similarly, the creation of hollow, porous, and hierarchical materials is a key consideration in designing high-performance supercapacitor electrodes. nih.gov The unique broccoli-like hierarchical morphology of a Ni3S2/Ni3N/Ni@NVCN structure has been shown to provide excellent structural stability and high energy storage performance. nih.gov The synthesis of nickel sulfide (B99878) nanostructures via laser irradiation has also been shown to produce materials with a high electrochemically active surface area, leading to superb electrochemical performance in supercapacitors. escholarship.org

Beyond supercapacitors, Ni2S3 is also being investigated as a potential electrode material for advanced battery technologies, including lithium-ion batteries. ontosight.ai Transition metal sulfides are considered promising candidates for all-solid-state lithium batteries due to their high theoretical capacity. rsc.org However, challenges such as volume expansion during cycling and weak ionic reaction kinetics need to be addressed. rsc.org

Research into high-nickel cathode materials for solid-state batteries is ongoing, with a focus on tailoring materials to improve performance and stability. youtube.com While specific research on Ni2S3 as a primary cathode material in commercial batteries is still developing, the broader class of nickel sulfides, including Ni3S2, has been explored for this purpose. researchgate.net The development of nanocomposites, such as a-NbS4/20%VGCF@15%Li7P3S11, has shown promise in delivering high initial discharge capacity and good cycling stability in all-solid-state lithium batteries. rsc.org

Electrode Materials for Supercapacitors Utilizing Ni2S3

Electrocatalytic Applications of Ni2S3

Nickel sulfides, including Ni2S3, have demonstrated significant potential as electrocatalysts for various reactions, most notably the hydrogen evolution reaction (HER) in water splitting. ontosight.aimdpi.com The development of efficient and cost-effective electrocatalysts is crucial for producing hydrogen as a clean energy source. mdpi.com Transition metal sulfides are attractive alternatives to precious metal catalysts due to their earth abundance and remarkable performance. mdpi.com

Studies have shown that different crystalline forms of nickel sulfide exhibit varying electrocatalytic activity, with Ni3S2 often reported to have high activity due to stronger metal-metal bonding interactions and enhanced electrical conductivity. mdpi.com The synthesis of NiS nanostructures through methods like laser irradiation has yielded catalysts with competitive overpotentials and long-term stability for the HER. escholarship.org Furthermore, nickel sulfides have been investigated as catalysts for other reactions, such as the electroreduction of nitrate (B79036) to ammonia (B1221849). acs.org The interaction between nickel and a tungsten disulfide support in a Ni-WS2 catalyst has been shown to enhance charge transfer and stabilize catalytic sites, leading to outstanding performance in nitrate reduction. acs.org In some applications, however, the formation of nickel sulfide, such as Ni2S3, can be detrimental, for example, by poisoning the nickel anodes in solid oxide fuel cells. ethz.chresearchgate.net

Hydrogen Evolution Reaction (HER) Electrocatalysis by Ni2S3

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting, where protons are reduced to produce hydrogen gas. The efficiency of this reaction is highly dependent on the electrocatalyst used. While platinum-based materials are the benchmark catalysts for HER, their high cost and scarcity necessitate the development of earth-abundant alternatives. Nickel sulfides, including Ni2S3, have shown considerable promise as effective HER electrocatalysts.

Optimization of Overpotential and Tafel Slope for Ni2S3 HER Activity

Two key metrics for evaluating the performance of an HER electrocatalyst are the overpotential and the Tafel slope. The overpotential is the additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density, with a lower overpotential indicating higher efficiency. The Tafel slope, derived from the Tafel equation, provides insights into the reaction mechanism and the rate-determining step. nih.gov A smaller Tafel slope signifies that a smaller increase in overpotential is needed to achieve a tenfold increase in current density, indicating more favorable kinetics. nih.gov

Research has focused on optimizing these parameters for Ni2S3-based catalysts. For instance, creating heterostructures by combining different nickel sulfide phases, such as Ni3S2 and NiS, has been shown to enhance HER activity. mdpi.com Ni3S2@NiS heterostructures exhibited a lower overpotential of 129 mV at a current density of 10 mA cm⁻² compared to single-phase Ni3S2 (298 mV) in a 1.0 M KOH solution. mdpi.com This improvement is attributed to the optimized hydrogen binding energy at the heterointerface. mdpi.com

Furthermore, doping Ni2S3 with other elements has proven to be an effective strategy. For example, doping with carbon and oxygen has been shown to significantly improve HER activity by lowering the overpotential. researchgate.net Specifically, oxygen-doped Ni3S2 nanosheets achieved a current density of 10 mA cm⁻² at an overpotential of only 68.4 mV. researchgate.net

The following table summarizes the HER performance of various Ni2S3-based electrocatalysts, highlighting the overpotential and Tafel slope.

| Catalyst | Overpotential (η₁₀) | Tafel Slope (mV dec⁻¹) | Electrolyte |

| Ni3S2/NF | 318 mV | 74 mV dec⁻¹ | 1 M KOH |

| O-Ni3S2 | 60 mV | Not specified | Not specified |

| C-Ni3S2 | 73 mV | Not specified | Not specified |

| N-Ni3S2 | 76 mV | Not specified | Not specified |

| P-Ni3S2 | 79 mV | Not specified | Not specified |

| Ni3S2 | 81 mV | Not specified | Not specified |

| Ni3S2@NiS–250/NF | 129 mV | Not specified | 1.0 M KOH |

Table showing HER performance of various Ni2S3-based electrocatalysts. mdpi.comresearchgate.net

Impact of Ni2S3 Phase and Doping on HER Performance

The crystalline phase of nickel sulfide and the introduction of dopants play a crucial role in determining its HER performance. Different phases of nickel sulfide can exhibit varying electronic structures and surface properties, which in turn affect their catalytic activity. While Ni2S3 is a specific stoichiometry, research often involves other nickel sulfide phases like NiS and Ni3S2, and the principles of phase engineering and doping are broadly applicable.

Studies have shown that creating heterostructures with multiple nickel sulfide phases can lead to synergistic effects that enhance HER activity. For example, a Ni3S2@NiS heterostructure demonstrated superior performance compared to its single-phase counterparts. mdpi.com This is because the interface between the different phases can have an optimized electronic structure that facilitates the adsorption and desorption of hydrogen intermediates, key steps in the HER process. mdpi.com

Doping Ni2S3 with non-metallic elements such as carbon, nitrogen, oxygen, and phosphorus has been explored as a strategy to tune its electronic properties and create more active catalytic sites. researchgate.net Theoretical and experimental studies have shown that dopants can modulate the surface structure, activate surface sites, and weaken the adsorption of key intermediates, leading to improved HER activity. researchgate.net For instance, oxygen-doped Ni3S2 (O-Ni3S2) and carbon-doped Ni3S2 (C-Ni3S2) exhibited significantly lower overpotentials of 68.4 mV and 85.5 mV, respectively, to achieve a current density of 10 mA cm⁻². researchgate.net This is a substantial improvement over pristine Ni3S2. researchgate.net

Oxygen Evolution Reaction (OER) Electrocatalysis by Ni2S3

Strategies for Enhanced OER Performance of Ni2S3 Catalysts

Several strategies are being employed to enhance the OER performance of Ni2S3 catalysts. These include nanostructuring to increase the surface area and expose more active sites, doping with other elements to modify the electronic structure, and creating heterostructures to induce synergistic effects. sciopen.comrsc.org

Doping has been shown to be particularly effective. For example, doping Ni3S2 with carbon can significantly improve OER activity by modulating the surface structure and activating surface sites. researchgate.net The resulting C-Ni3S2 catalyst exhibited a lower overpotential of 261 mV at 10 mA cm⁻² and a smaller Tafel slope of 95 mV dec⁻¹ compared to pristine Ni3S2. researchgate.net

Another key strategy involves the in-situ formation of active species on the surface of the Ni2S3 catalyst during the OER process. It has been observed that under OER conditions, the surface of Ni3S2 can be transformed into NiOOH, which is a highly active species for the OER. nih.gov This in-situ generation of the true catalytic site is a crucial aspect of the high performance of some Ni2S3-based OER electrocatalysts.

Synergistic Effects in Ni2S3-based Heterostructures for Water Splitting

A notable example is the P-doped MoS2/Ni3S2 heterostructure grown on nickel foam. mdpi.comresearchgate.net This catalyst exhibits excellent bifunctional activity for both HER and OER. The introduction of phosphorus and the formation of the MoS2/Ni3S2 heterostructure synergistically optimize the electronic structure and enhance the charge transfer rate. mdpi.com Similarly, a Ni3S2@Co(OH)2 heterostructure demonstrated remarkable bifunctional performance, with the enhanced activity attributed to the interfacial cooperation and synergistic effect between Ni3S2 and Co(OH)2. researchgate.net

The following table presents the OER performance of various Ni2S3-based heterostructures.

| Catalyst | Overpotential (η) | Current Density (mA cm⁻²) | Electrolyte |

| P-doped MoS2/Ni3S2@NF | Not specified | Not specified | Alkaline |

| Ni3S2@Co(OH)2 | 257 mV | 10 mA cm⁻² | 1.0 M KOH |

| Ni5P4-Ni2P@Ni3S2 | 230 mV | 50 mA cm⁻² | Not specified |

| C-Ni3S2 | 261 mV | 10 mA cm⁻² | Alkaline |

Table showing OER performance of various Ni2S3-based heterostructures. researchgate.netresearchgate.netmdpi.comnih.gov

Overall Water Splitting Devices Utilizing Ni2S3 Catalysts

| Catalyst | Cell Voltage (V) | Current Density (mA cm⁻²) | Stability |

| Ni3S2/NF | Ni3S2/NF | 1.68 V | |

| Ni3S2 NWs/Ni | Ni3S2 NWs/Ni | 1.63 V | |

| P[0.9mM]-MoS2/Ni3S2@NF | P[0.9mM]-MoS2/Ni3S2@NF | 1.42 V | |

| Ni5P4-Ni2P@Ni3S2 | 1.47 V | 10 mA cm⁻² | 100 hours at 150 mA cm⁻² |

Photocatalytic Applications of Ni2S3

Nickel sulfide (NiS) stands out in the field of photocatalysis due to its cost-effectiveness, high stability, and narrow band gaps. rsc.org These characteristics make it an effective material for utilizing solar energy to drive catalytic reactions. rsc.org Metal sulfides, in general, are considered ideal for photocatalysis because of their distinct optical, structural, and electronic properties. rsc.org In particular, nickel sulfide-based nanostructures have been the subject of significant research for applications in environmental remediation and sustainable energy production. rsc.orgresearchgate.net The performance of nickel sulfide photocatalysts can be enhanced through controlled synthesis methods that manipulate their structure, shape, composition, and size, as well as through the formation of nanocomposites and heterojunctions. rsc.org

Photodegradation of Organic Pollutants using Ni2S3 Nanocomposites

The unique electronic and optical properties of nickel sulfide make it a promising component in nanocomposites designed for the photocatalytic degradation of organic pollutants in water. rsc.org When integrated into composite materials, nickel sulfide can enhance photocatalytic efficiency, making these materials strong candidates for tackling environmental contamination from industrial dyes and other organic compounds. rsc.orgnih.gov

Research has demonstrated the effectiveness of nickel sulfide-based nanocomposites in degrading various hazardous dyes under visible light irradiation. For instance, a catalyst of nickel sulfide (NiS2) impregnated on natural phosphate (B84403) (NP) has shown remarkable performance in the removal of Indigo Carmine dye. researchgate.net This composite material achieved a 99% degradation of the dye, operating efficiently under visible light. researchgate.net The mechanism behind this high efficiency involves the successful impregnation of NiS2 nanoparticles onto the natural phosphate, which enhances the photocatalytic behavior of the material. researchgate.net

In another study, trimetallic nanoparticles composed of cadmium, nickel, and sulfur (Cd-Ni-S) were used to degrade methylene (B1212753) blue and safranin. researchgate.net The results showed high degradation efficiencies of 91–98% for methylene blue and 86–95% for safranin over a 120-minute irradiation period. researchgate.net These findings underscore the potential of multi-component sulfide systems containing nickel for the effective breakdown of complex organic dyes.

The table below summarizes the performance of various nickel sulfide-based nanocomposites in the photodegradation of organic dyes.

| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |

| NiS2/Natural Phosphate researchgate.net | Indigo Carmine | 99% | 120 | Visible Light |

| Cd-Ni-S Nanoparticles researchgate.net | Methylene Blue | 91-98% | 120 | Not Specified |

| Cd-Ni-S Nanoparticles researchgate.net | Safranin | 86-95% | 120 | Not Specified |

These studies highlight the significant advancements in using nickel sulfide nanocomposites for environmental remediation, demonstrating their capacity to rival more expensive noble-metal-based catalysts. rsc.org

Hydrogen Production via Photocatalytic Water Splitting with Ni2S3

Nickel sulfide is an effective and low-cost cocatalyst for photocatalytic hydrogen (H2) production, a promising pathway for converting solar energy into chemical fuel. researchgate.netrsc.org In photocatalytic systems, cocatalysts play a crucial role by enhancing the separation of photogenerated electron-hole pairs, providing active sites for reactions, and reducing the energy barrier for hydrogen evolution. researchgate.netrsc.orgnih.gov Nickel and its compounds, including sulfides, have been identified as excellent, earth-abundant alternatives to precious metal cocatalysts like platinum. rsc.orgnih.gov

Significant research has been conducted to optimize the performance of NiS-based systems. In one study, NiS-modified cadmium and manganese sulfide solid solutions (NiS/CdxMn1-xS) were developed for H2 production under visible light. A photocatalyst with 0.5% NiS loading achieved a remarkable hydrogen evolution rate of 34.2 mmol g⁻¹h⁻¹ from a Na2S/Na2SO3 aqueous solution, with an apparent quantum efficiency of 15.4%. mdpi.com This high rate demonstrates the effectiveness of NiS as a cocatalyst in enhancing the activity of the primary photocatalyst. mdpi.com

Another study investigated Ni-loaded exfoliated graphitic carbon nitride (ex-g-CN) and found that the method of loading the cocatalyst significantly impacts performance. nih.gov The system prepared using a chemical mixing method yielded a hydrogen production rate of 43.6 µmol h⁻¹g⁻¹, highlighting the importance of the synthesis technique in creating active catalytic sites. nih.gov

The table below presents research findings on hydrogen production using nickel sulfide-based photocatalytic systems.

| Photocatalyst System | Sacrificial Agent | H2 Evolution Rate | Apparent Quantum Yield (%) | Light Source |

| 0.5% NiS/Mn0.6 HT120 mdpi.com | Na2S/Na2SO3 | 34.2 mmol g⁻¹h⁻¹ | 15.4% | Visible Light (425 nm) |

| Ni-loaded ex-g-CN nih.gov | Not Specified | 43.6 µmol h⁻¹g⁻¹ | Not Specified | Sunlight Simulator |

These findings confirm that nickel sulfide is a highly promising cocatalyst for developing cost-effective and efficient systems for solar-to-hydrogen energy conversion. researchgate.net

Advanced Materials Engineering and Device Integration of Ni2s3

Heterostructure Engineering and Composite Material Design for Enhanced Ni₂S₃ Performance

To unlock the full potential of Ni₂S₃, researchers are increasingly turning to heterostructure engineering and the design of composite materials. These approaches aim to leverage synergistic effects between Ni₂S₃ and other materials to overcome its intrinsic limitations, such as moderate electrical conductivity and electrochemical stability.

A notable example is the in-situ synthesis of a ZnO/Ni₂S₃ composite on a nickel foam substrate. This is achieved through a two-step electrodeposition process, beginning with the potentiostatic deposition of ZnO, followed by cyclic voltammetric electrodeposition to form Ni₂S₃. The introduction of ZnO provides a high-surface-area backbone with abundant active sites for the subsequent deposition of the Ni₂S₃ shell. This synergistic architecture significantly enhances the electrochemical properties of the composite material. For instance, the ZnO/Ni₂S₃ electrode has demonstrated a high specific capacitance of 2.19 F cm⁻² at a current density of 2 mA cm⁻² and maintains 82.35% of its initial capacitance after 4000 cycles.

Another promising avenue is the development of composite materials that incorporate conductive carbon-based components. The synthesis of Ni₂S₃/graphene nanocomposites, for instance, has been shown to improve electrochemical performance for supercapacitor applications. researchgate.net Similarly, the creation of Ni₂S₂/ZIF-67 core-shell composites has been explored to leverage the synergistic effects between transition metal sulfides and metal-organic frameworks, resulting in enhanced energy storage capabilities. mdpi.com

The following table summarizes the performance of some Ni₂S₃-based composite materials:

| Composite Material | Synthesis Method | Key Performance Metric | Application |

| ZnO/Ni₂S₃ | Two-step electrodeposition | Specific capacitance of 2.19 F cm⁻² at 2 mA cm⁻² | Supercapacitors |

| Ni₂S₂/ZIF-67 | Two-step method (hydrothermal and coating) | Specific capacitance of 1297.9 F g⁻¹ at 1 A g⁻¹ | Supercapacitors |

| Ni₃S₂/Carbon Nanotubes | Glucose-assisted hydrothermal method | Specific capacitance of 800 F/g at 3.2 A/g | Asymmetric Supercapacitors |

The formation of heterostructures, such as those between Ni₂S₃ and other metal sulfides or oxides, can induce charge redistribution at the interface. acs.orgaps.org This redistribution can alter the electronic structure of Ni₂S₃, potentially enhancing its catalytic activity and charge storage capacity. For instance, the electronic coupling at the interface between different nickel sulfide (B99878) phases (like NiS and Ni₂P) can lead to charge transfer from one phase to the other, thereby increasing conductivity and catalytic activity. rsc.org